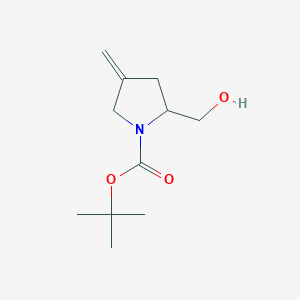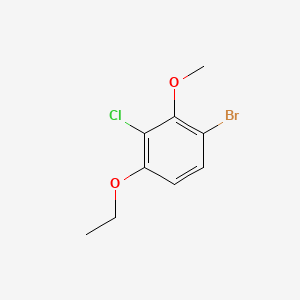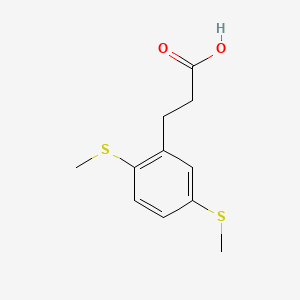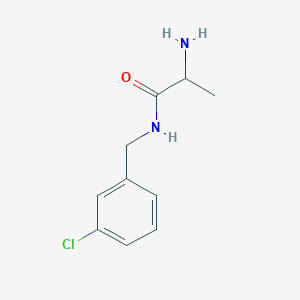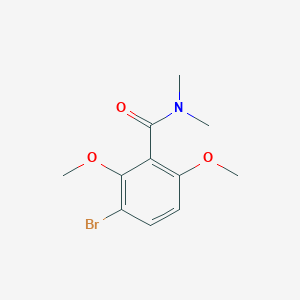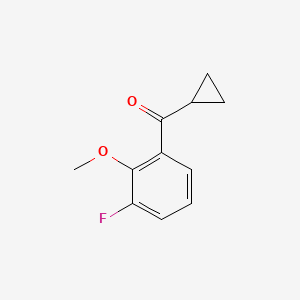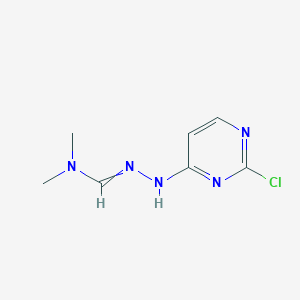
(2S)-2-amino-1-(oxan-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tetrahydro-2H-pyran-3-ol and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and primary amines.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-Metoprolol: A beta-blocker with a similar structure but different pharmacological properties.
Propan-2-ol: A simpler alcohol with different chemical reactivity and applications.
Uniqueness
(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-amino-1-(oxan-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7?,8-/m0/s1 |
InChI Key |
YLZTVIRNPIAHJB-MQWKRIRWSA-N |
Isomeric SMILES |
C[C@](CC1CCCOC1)(N)O |
Canonical SMILES |
CC(CC1CCCOC1)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



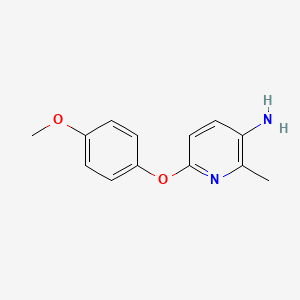
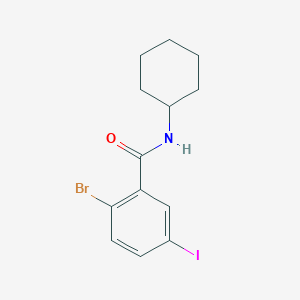
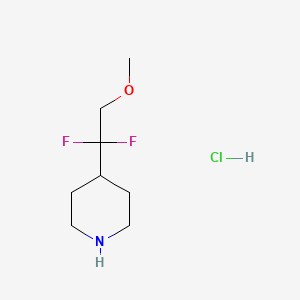
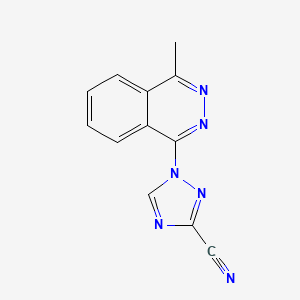
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
